

# Independent Validation of Lonodelestat: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |
|----------------------|--------------|-----------|--|--|--|
| Compound Name:       | Lonodelestat |           |  |  |  |
| Cat. No.:            | B3332568     | Get Quote |  |  |  |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Lonodelestat** with alternative therapies for inflammatory lung diseases such as cystic fibrosis (CF) and non-CF bronchiectasis. The information is based on published research findings and clinical trial data.

**Lonodelestat** (formerly POL6014) is an investigational, inhaled, potent, and selective peptide inhibitor of human neutrophil elastase (hNE).[1][2] In diseases like cystic fibrosis, excessive hNE activity in the lungs contributes to inflammation and progressive tissue damage.[3] **Lonodelestat** is designed to counteract this by directly inhibiting hNE in the airways.[4] This guide will compare its performance metrics, where publicly available, with established and emerging treatments for CF and bronchiectasis.

#### **Quantitative Data Summary**

The following tables summarize the available quantitative data from clinical trials of **Lonodelestat** and its alternatives.

Table 1: Comparison of Efficacy and Safety Data for Cystic Fibrosis Therapies



| Therapy                      | Mechanism of<br>Action                                                                      | Key Efficacy<br>Endpoint(s)                                                                                                                                                                                                                                                                  | Key<br>Safety/Tolerabili<br>ty Findings                                                                 | Clinical Trial                |
|------------------------------|---------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|-------------------------------|
| Lonodelestat<br>(POL6014)    | Inhaled hNE<br>inhibitor                                                                    | In Phase 1b, demonstrated a transient, near complete inhibition of elastase activity after inhalation. Some patients on 40 mg QD showed a constant level of near complete inhibition over 28 days.[2][5] A >1- log reduction of active NE was observed at 3 hours after a single dose.[6][7] | Good tolerability in Phase 1a/1b trials with no serious adverse events reported. [8]                    | NCT03748199[2]                |
| Dornase Alfa<br>(Pulmozyme®) | Inhaled recombinant human DNase I; cleaves extracellular DNA in sputum, reducing viscosity. | In a 12-week study of patients with advanced CF, improved mean percent change in FEV1 from baseline by 9.4% vs. 2.1% for placebo (p < 0.001).[9] In a 24-week study, reduced the risk of respiratory tract infections                                                                        | Generally well-tolerated. Common adverse reactions include voice alteration, pharyngitis, and rash.[10] | Phase III<br>(various)[9][10] |



|                                      |                                                                                | requiring parenteral antibiotics.[10] A 27% risk reduction for exacerbations with once-daily dosing (P=0.015).[11]                                                                                          |                                                                                                                    |                                    |
|--------------------------------------|--------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|------------------------------------|
| Inhaled<br>Hypertonic<br>Saline (7%) | Increases hydration of airway surface liquid, improving mucociliary clearance. | In a 48-week trial, significantly fewer pulmonary exacerbations (56% relative reduction, P=0.02) compared to 0.9% saline.[12] Showed a mean difference in FEV1 of 68 ml higher than the control group. [12] | Generally safe and well-tolerated. A bronchodilator is often administered beforehand to prevent bronchospasm. [12] | NCT00271310[1<br>2]                |
| Azithromycin                         | Macrolide antibiotic with anti-inflammatory and anti-bacterial properties.     | In a 6-month trial in patients with CF and chronic P. aeruginosa, was associated with a mean 0.097-L increase in FEV1 compared to 0.003 L in the placebo group (P=.009).[13] Reduced the risk               | Generally well-tolerated. Nausea, diarrhea, and wheezing occurred more frequently than with placebo.[13]           | Various Phase III<br>trials[3][13] |



of exacerbations (hazard ratio, 0.65).[13] In another study, adding azithromycin to standard antibiotic treatment reduced the risk of pulmonary exacerbations by 44%.[3]

Table 2: Comparison of Efficacy and Safety Data for Bronchiectasis Therapies



| Therapy                   | Mechanism of<br>Action                                                                                                                   | Key Efficacy<br>Endpoint(s)                                                                                                                                                                                                                     | Key<br>Safety/Tolerabili<br>ty Findings                                                                                                    | Clinical Trial                     |
|---------------------------|------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------|
| Lonodelestat<br>(POL6014) | Inhaled hNE<br>inhibitor                                                                                                                 | Currently under investigation for bronchiectasis; specific clinical trial data is not yet available.                                                                                                                                            | See Table 1.                                                                                                                               | Not yet available                  |
| Brensocatib               | Oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP1), which is required for the activation of neutrophil serine proteases.[1][14] | In the Phase 2 WILLOW trial, significantly prolonged time to first exacerbation vs. placebo (p=0.03 for 10 mg; p=0.04 for 25 mg).[15] The 10 mg dose reduced the risk of exacerbation by 42% (HR 0.58) and the 25 mg dose by 38% (HR 0.62).[15] | Generally well-tolerated. The most common serious adverse events were infective exacerbation of bronchiectasis and pneumonia.  [16]        | WILLOW<br>(NCT03218917)<br>[1][17] |
| Alvelestat<br>(AZD9668)   | Oral, selective, reversible inhibitor of neutrophil elastase.[2]                                                                         | In a 4-week Phase 2 study, improved FEV1 by 100 mL compared to placebo (p=0.006).[18] Showed trends for reductions in sputum inflammatory                                                                                                       | Well-tolerated in<br>the 4-week<br>study.[18]<br>Headache was<br>the most<br>frequent adverse<br>event in other<br>Phase 2 trials.<br>[20] | Phase II[18]                       |



biomarkers.[18]
In pooled
analysis of two
Phase 2 studies,
9% of patients on
alvelestat
experienced an
exacerbation
versus 16% on
placebo.[19]

## **Experimental Protocols**

Detailed methodologies for key clinical trials are outlined below to provide context for the presented data.

#### Lonodelestat (NCT03748199 - Phase 1b)

- Study Design: A double-blind, placebo-controlled, multiple ascending dose escalation study.
   [8]
- Participants: 32 patients with cystic fibrosis were randomized into four cohorts.[8]
- Intervention: Patients received orally inhaled Lonodelestat at doses of 80 mg once daily (QD), 80 mg twice daily (BID), or 160 mg QD for 15 days, or 40 mg QD for 28 days.[8]
- Primary Outcome Measures: Safety and tolerability of multiple doses of inhaled
   Lonodelestat.[8]
- Secondary Outcome Measures: Pharmacokinetics and pharmacodynamics, including the measurement of hNE activity in sputum.[8]

#### **Dornase Alfa (Pivotal Trial for Advanced CF)**

- Study Design: A multicenter, double-blind, placebo-controlled study.
- Participants: 320 clinically stable patients with documented CF and a Forced Vital Capacity (FVC) of less than 40% of predicted.[9]



- Intervention: Patients were randomized to receive either 2.5 mg of dornase alfa or a placebo once daily for 12 weeks, in addition to their standard CF therapies.[9]
- Primary Outcome Measures: Efficacy as measured by the change in Forced Expiratory
   Volume in 1 second (FEV1).[9]
- Secondary Outcome Measures: Change in FVC, dyspnea score, number of days receiving intravenous antibiotics, and length of hospital stay.[9]

### **Inhaled Hypertonic Saline (NCT00271310)**

- Study Design: A double-blind, parallel-group trial.[12]
- Participants: 164 patients with stable cystic fibrosis aged six years or older.[12]
- Intervention: Patients were randomly assigned to inhale 4 ml of either 7% hypertonic saline or 0.9% (control) saline twice daily for 48 weeks. A bronchodilator was administered before each dose.[12]
- Primary Outcome Measure: The rate of change in lung function (FVC, FEV1, and FEF25-75).
- Secondary Outcome Measures: Frequency of pulmonary exacerbations.[12]

#### Azithromycin (JAMA, 2003)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[13]
- Participants: 185 patients with CF aged six years or older with chronic Pseudomonas aeruginosa infection.[13]
- Intervention: Patients received either 250 mg or 500 mg of oral azithromycin (based on weight) three days a week for 168 days, or a placebo.[13]
- Primary Outcome Measure: Change in FEV1 from baseline to the end of therapy.[13]
- Secondary Outcome Measures: Pulmonary exacerbations and weight gain.[13]



#### **Brensocatib (WILLOW Trial - NCT03218917)**

- Study Design: A Phase 2, randomized, double-blind, placebo-controlled, parallel-group trial.
   [1][17]
- Participants: 256 adults with non-CF bronchiectasis who had at least two exacerbations in the previous year.[15]
- Intervention: Patients were randomized to receive either 10 mg or 25 mg of brensocatib, or a placebo, once daily for 24 weeks.[1]
- Primary Outcome Measure: Time to first pulmonary exacerbation.[14]
- Secondary Outcome Measures: Rate of pulmonary exacerbations.[15]

#### **Alvelestat (Phase 2 Bronchiectasis Trial)**

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group, Phase 2, signal-searching study.[18]
- Participants: 38 patients with bronchiectasis.[18]
- Intervention: Patients received either 60 mg of AZD9668 (alvelestat) or a placebo twice daily for 4 weeks.[18]
- Outcome Measures: Sputum neutrophil counts, lung function tests, sputum weight, diary card data, St. George's Respiratory Questionnaire, sputum NE activity, and inflammatory biomarker levels.[18]

#### **Visualizations**

The following diagrams illustrate key pathways and workflows related to **Lonodelestat** and its evaluation.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. publications.ersnet.org [publications.ersnet.org]
- 2. researchgate.net [researchgate.net]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. spexisbio.com [spexisbio.com]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. Single dose escalation studies with inhaled POL6014, a potent novel selective reversible inhibitor of human neutrophil elastase, in healthy volunteers and subjects with cystic fibrosis
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. santhera.com [santhera.com]
- 9. Effects of 12-week administration of dornase alfa in patients with advanced cystic fibrosis lung disease. Pulmozyme Study Group PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Trial Information for Pulmozyme® (dornase alfa) in Cystic Fibrosis (CF) [pulmozyme.com]



- 11. Clinical Trial Efficacy & Results | Pulmozyme® (dornase alfa) [pulmozyme.com]
- 12. A controlled trial of long-term inhaled hypertonic saline in patients with cystic fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Azithromycin in patients with cystic fibrosis chronically infected with Pseudomonas aeruginosa: a randomized controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. New England Journal of Medicine Publishes Positive Results from Phase 2 WILLOW Study of Brensocatib in Patients with Non-Cystic Fibrosis Bronchiectasis [prnewswire.com]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. Dipeptidyl peptidase-1 inhibition with brensocatib reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial -PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase II study of a neutrophil elastase inhibitor (AZD9668) in patients with bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mereobiopharma.com [mereobiopharma.com]
- 20. Two randomized controlled Phase 2 studies of the oral neutrophil elastase inhibitor alvelestat in alpha-1 antitrypsin deficiency PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Validation of Lonodelestat: A Comparative Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3332568#independent-validation-of-published-lonodelestat-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com